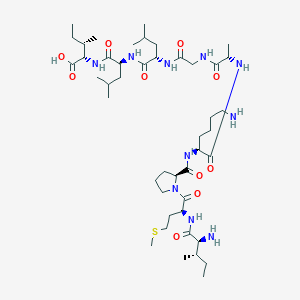
Lovastatin-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lovastatin-d9 is a deuterated form of lovastatin, a statin medication used to lower cholesterol levels and reduce the risk of cardiovascular disease. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic properties. Lovastatin itself is derived from a fermentation product of the fungus Aspergillus terreus and is known for its ability to inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lovastatin-d9 involves the incorporation of deuterium atoms into the lovastatin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the lovastatin molecule.
Industrial Production Methods: Industrial production of this compound follows similar fermentation processes as lovastatin, with additional steps to incorporate deuterium. The fermentation is typically carried out using Aspergillus terreus, followed by extraction and purification processes to obtain the deuterated compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert this compound into its hydroxy acid form, which is the active metabolite.
Hydrolysis: this compound can be hydrolyzed to produce lovastatin hydroxy acid, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products:
Oxidation Products: Various oxidized metabolites.
Reduction Products: Lovastatin hydroxy acid.
Hydrolysis Products: Lovastatin hydroxy acid
Wissenschaftliche Forschungsanwendungen
Lovastatin-d9 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of lovastatin.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity and metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lovastatin.
Industry: Applied in the development of more stable and effective pharmaceutical formulations
Wirkmechanismus
Lovastatin-d9, like lovastatin, inhibits the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .
Vergleich Mit ähnlichen Verbindungen
Simvastatin: A semisynthetic derivative of lovastatin with a similar mechanism of action.
Atorvastatin: Another statin with a longer half-life and greater potency.
Rosuvastatin: Known for its high efficacy in lowering low-density lipoprotein cholesterol levels.
Uniqueness of Lovastatin-d9: The incorporation of deuterium atoms in this compound enhances its metabolic stability and can lead to improved pharmacokinetic properties compared to non-deuterated lovastatin. This makes this compound a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C24H36O5 |
|---|---|
Molekulargewicht |
413.6 g/mol |
IUPAC-Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15?,16-,18+,19+,20-,21-,23-/m0/s1/i1D3,3D3,5D2,15D |
InChI-Schlüssel |
PCZOHLXUXFIOCF-XCKPEBQVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C([2H])([2H])[2H] |
Kanonische SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)
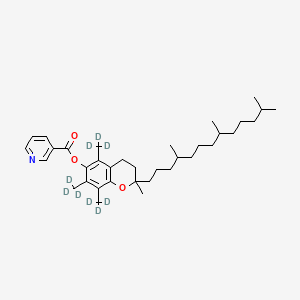

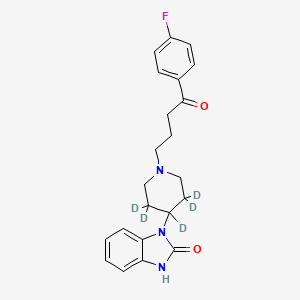

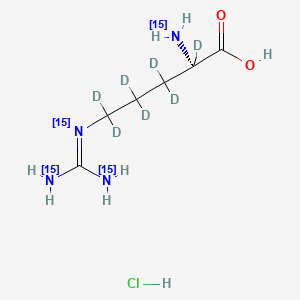
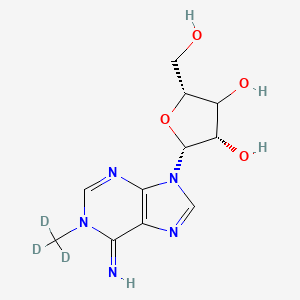
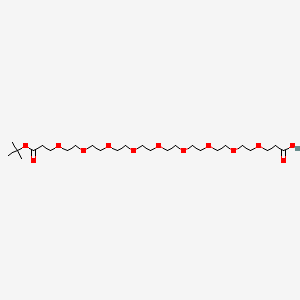
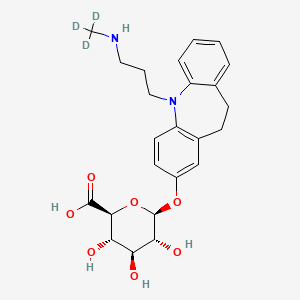
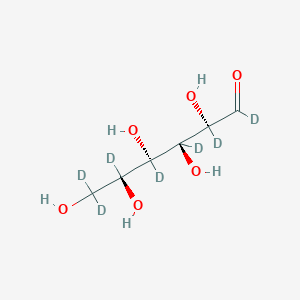
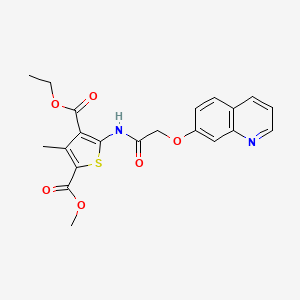

![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)
